molecular formula C10H8N2O B8801025 N-Quinolin-8-ylformamide CAS No. 62937-22-8

N-Quinolin-8-ylformamide

Cat. No.: B8801025
CAS No.: 62937-22-8
M. Wt: 172.18 g/mol
InChI Key: GTSIFUWGGBBDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Quinolin-8-ylformamide is an organic compound (CAS 83407-37-8) with the molecular formula C 10 H 8 N 2 O and a molecular weight of 172.186 g/mol . This solid compound serves as a valuable building block and precursor in scientific research, particularly in the field of synthetic organic chemistry. Its primary research value lies in its role as a key derivative of 8-aminoquinoline (AQ), which is a privileged and widely used bidentate directing group in metal-catalyzed C-H functionalization reactions . The 8-aminoquinoline auxiliary can be installed on carboxylic acid substrates to form alkenyl amides, which are instrumental in enabling a variety of directed alkene functionalization transformations with high levels of regio- and stereocontrol . Researchers utilize this compound and its derivatives to develop modular synthetic methods, such as cross-metathesis, for preparing complex molecular architectures that are otherwise challenging to access . The product is intended for laboratory research purposes only. It is not approved for human, veterinary, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62937-22-8

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

N-quinolin-8-ylformamide

InChI

InChI=1S/C10H8N2O/c13-7-12-9-5-1-3-8-4-2-6-11-10(8)9/h1-7H,(H,12,13)

InChI Key

GTSIFUWGGBBDHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC=O)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Quinolin 8 Ylformamide and Its Analogues

Direct Synthetic Approaches to N-(Quinolin-8-yl)formamide

Direct synthetic routes to N-(Quinolin-8-yl)formamide primarily involve the formylation of 8-aminoquinoline (B160924). This can be achieved through various methods, including catalytic N-formylation and reactions involving N,N-Dimethylformamide.

Catalytic N-Formylation Strategies

Catalytic N-formylation offers an efficient pathway for the synthesis of formamides. One notable system involves the use of a copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst. researchgate.net This method facilitates the N-formylation of amines through the oxidative activation of methanol. researchgate.net The (bpy)CuI/TEMPO/NMI (N-methylimidazole) catalyst system, in particular, has demonstrated high efficiency in the aerobic oxidation of alcohols, which is a key step in the formylation process. nih.gov While the direct N-formylation of 8-aminoquinoline using this specific system is a plausible extension, detailed studies focusing on this substrate are an area for further investigation. The general mechanism involves the oxidation of an alcohol to an aldehyde by the Cu(II)/TEMPO system, followed by reaction with the amine. nih.gov

Another approach to N-formylation utilizes carbon dioxide as a C1 source. For instance, an N-heterocyclic carbene supported zinc catalyst has been used for the N-formylation of various amines with CO2 under ambient conditions. rsc.org This method has been successfully applied to synthesize N-(quinolin-8-yl)formamide from quinolin-8-amine in good yield. rsc.org

Amination Reactions involving N,N-Dimethylformamide and Primary Amines

N,N-Dimethylformamide (DMF) is a versatile reagent that can serve as a source of the formyl group in the synthesis of formamides. nih.gov Direct amination of certain heterocyclic compounds using DMF has been reported. For example, 2-aryl quinazolin-4(3H)-ones can be directly aminated with DMF in the presence of 4-toluenesulfonyl chloride. nih.govarkat-usa.org The Leuckart reaction and its variations represent a classical method for the reductive amination of carbonyl compounds, often using formamide (B127407) or formic acid, and highlight the utility of such reagents in amine synthesis. mdpi.com While these examples showcase the potential of DMF as a reagent, specific protocols for the direct formylation of 8-aminoquinoline using DMF need to be considered in the context of the reactivity of the quinoline (B57606) nucleus.

Multicomponent and Sequential Reaction Pathways for N-Quinolin-8-ylformamide Derivatives

Multicomponent reactions (MCRs) and sequential reaction pathways provide efficient means to construct complex molecular architectures, such as tetrahydroquinoline formamides, from simple starting materials in a single operation.

Imino Diels-Alder Reactions for Tetrahydroquinoline Formamide Architectures

The imino Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. scribd.com Specifically, it has been employed to create N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide derivatives. scribd.comchemrxiv.org This reaction typically involves the cycloaddition of an imine with a dienophile. mdpi.com In the synthesis of tetrahydroquinoline formamides, an aniline, an aldehyde (like o-tolualdehyde), and N-vinylformamide can be reacted in the presence of a catalyst such as p-toluenesulfonic acid. chemrxiv.orgresearchgate.net This approach allows for the generation of diverse tetrahydroquinoline derivatives with moderate to good yields. chemrxiv.orgchemrxiv.org The reaction is considered a type of Povarov reaction. chemrxiv.org

Povarov-type Sequential Reactions in Tetrahydroquinoline Synthesis

The Povarov reaction is a versatile method for synthesizing tetrahydroquinolines. thieme-connect.comresearchgate.net It is a formal [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene. researchgate.netnih.gov The reaction can proceed through a one-pot, three-component approach, which is highly efficient. researchgate.netrsc.org Lewis or Brønsted acids are often used as catalysts to promote the reaction. nih.govnih.gov The synthesis of N-propargyl tetrahydroquinoline derivatives has been achieved using a cationic Povarov reaction, which involves a domino Mannich/Friedel-Crafts reaction sequence. nih.gov This highlights the adaptability of the Povarov reaction in creating a variety of substituted tetrahydroquinolines.

Synthesis of Related Quinoline-8-yl Amide Structures

The synthesis of various amides derived from 8-aminoquinoline has been extensively explored, leading to compounds with diverse functionalities and potential applications. These syntheses often involve the coupling of 8-aminoquinoline with different carboxylic acids or their derivatives.

For instance, a series of quinoline amide derivatives have been prepared and evaluated as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov One such compound, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, demonstrated potent inhibitory activity. nih.gov Similarly, N-(quinolin-8-yl)acetamide derivatives have been synthesized and investigated for their anti-tubercular properties. researchgate.net

The synthesis of these amides can be achieved through standard amide bond formation reactions. A modular synthesis of N-(quinolin-8-yl) alkenyl amides has been developed via cross-metathesis, allowing for the creation of a diverse library of these compounds. nih.gov Furthermore, copper-mediated reactions have been utilized to synthesize quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, showcasing the utility of the 8-amidoquinoline moiety as a directing group in C-H activation/amination reactions. rsc.org Other examples include the synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(quinoline-8-yl)acetamide derivatives and quinoline-8-sulfonamides. researchgate.netmdpi.com The 8-amidoquinoline scaffold is also a key component in the design of fluorescent probes for metal ions like zinc. nih.gov

Table of

Section Methodology Key Reactants Products Catalyst/Reagents Citation
2.1.1 Catalytic N-Formylation Amines, Carbon Dioxide Formamides N-heterocyclic carbene supported zinc rsc.org
2.1.2 Amination with DMF 2-aryl quinazolin-4(3H)-ones, DMF 4-(dimethylamino)quinazolines 4-toluenesulfonyl chloride nih.govarkat-usa.org
2.2.1 Imino Diels-Alder Reaction Anilines, o-tolualdehyde, N-vinylformamide N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide derivatives p-toluenesulfonic acid chemrxiv.orgchemrxiv.orgresearchgate.net
2.2.2 Povarov Reaction Anilines, Aldehydes, Activated alkenes Tetrahydroquinolines Lewis or Brønsted acids thieme-connect.comresearchgate.netnih.govrsc.org
2.3 Amide Synthesis 8-aminoquinoline, Carboxylic acids/derivatives Quinoline-8-yl amides Various coupling agents nih.govresearchgate.netnih.gov
2.3 Copper-Mediated C-H Amination N-(quinolin-8-yl)benzamide, Amidine hydrochlorides Quinazolinones Copper salts rsc.org

Table of Mentioned Compounds

Compound Name
This compound
8-Aminoquinoline
N,N-Dimethylformamide (DMF)
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
N-methylimidazole (NMI)
Carbon dioxide
2-aryl quinazolin-4(3H)-one
4-toluenesulfonyl chloride
N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide
o-tolualdehyde
N-vinylformamide
p-toluenesulfonic acid
N-propargyl tetrahydroquinoline
5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide
N-(quinolin-8-yl)acetamide
N-(quinolin-8-yl) alkenyl amides
N-(quinolin-8-yl)benzamide
Amidine hydrochlorides
Quinazolin-4(3H)-ones
2-(1H-benzo[d]imidazol-1-yl)-N-(quinoline-8-yl)acetamide

Derivatization and Functionalization Strategies of N Quinolin 8 Ylformamide Scaffolds

Regioselective Functionalization Techniques

Regioselectivity is a cornerstone of modern synthetic chemistry, enabling the precise modification of a specific position within a molecule. For N-quinolin-8-ylformamide and its analogues, several powerful techniques have been developed to achieve this control.

Ortho-Lithiation and Subsequent Electrophilic Trapping for Functionalized Amides

Directed ortho-lithiation is a powerful method for the C-H functionalization of aromatic rings. uwindsor.cabaranlab.org In the context of N-quinolin-8-yl amide derivatives, the amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-7 position on the quinoline (B57606) ring. However, the N-H proton of the amide or the quinoline nitrogen can also be reactive sites.

A study on N-(tert-butyl)-P,P-diphenyl-N′-(quinolin-8-yl)phosphinimidic amide revealed that monolithiation with n-BuLi occurs exclusively at the NH proton. rsc.org To achieve C-H activation at the ortho position (C-7), a stronger base and different reaction conditions are necessary. The use of 2.4 equivalents of t-BuLi in THF at temperatures ranging from -80°C to 25°C for 3 hours successfully generated an N,Cortho-dilithiated species. rsc.org This intermediate could then be trapped with various electrophiles to yield new ortho-functionalized derivatives in good yields. rsc.org This two-step process of deprotonation followed by electrophilic quench allows for the introduction of a wide range of functional groups specifically at the C-7 position.

Similarly, the phosphordiamidate substituted quinoline can be magnesiated using TMP₂Mg·2LiCl, followed by transmetalation with ZnCl₂ and a Negishi cross-coupling to introduce an aryl group. thieme-connect.de

Remote C-H Alkylation of Quinoline Rings (e.g., Ruthenium(II)-catalyzed C-5 alkylation of N-(quinolin-8-yl)benzamides)

While ortho-functionalization is common, directing reactions to more remote positions presents a significant challenge. The 8-aminoquinoline (B160924) moiety has proven to be an effective directing group for achieving remote C-H activation. shu.ac.ukresearchgate.net

A notable example is the Ruthenium(II)-catalyzed C-5 alkylation of N-(quinolin-8-yl)benzamides. rsc.orgrsc.orgchem960.com This reaction utilizes a ruthenium catalyst, [Ru(p-cymene)Cl₂]₂, to selectively introduce alkyl groups at the C-5 position of the quinoline ring using alkyl bromides as the alkylating agents. rsc.orgrsc.orgresearchgate.net The reaction proceeds in good to moderate yields with a variety of substituted N-(quinolin-8-yl)benzamides and primary, secondary, or tertiary alkyl bromides. rsc.orgrsc.org Mechanistic studies, including deuterium (B1214612) labeling, have confirmed that the reaction proceeds via an aromatic C-H bond activation, where the ruthenium catalyst forms a chelate with the N-(quinolin-8-yl)benzamide, directing the functionalization to the C-5 position. rsc.orgrsc.orgresearchgate.net The benzoyl group and the 8-aminoquinoline ligand are both crucial for the success of this alkylation. rsc.org The resulting 5-alkyl-8-aminoquinolines can be obtained by base hydrolysis of the alkylated N-(quinolin-8-yl)benzamides. rsc.org

Rhodium(III)-catalyzed regioselective C-8 alkylation of quinoline N-oxides with olefins has also been reported, where the N-oxide acts as a traceless directing group. researchgate.net

Introduction of Diverse Functional Groups

The ability to introduce a variety of functional groups onto the this compound scaffold is essential for tuning its chemical and physical properties for specific applications.

Carboxamide Group Incorporation for Modified Properties

The incorporation of carboxamide groups into the 8-aminoquinoline structure to form 8-amidoquinoline derivatives is a widely used strategy. mdpi.comresearchgate.net This modification can enhance properties such as water solubility and cell membrane permeability. researchgate.net The synthesis of these derivatives can be achieved through various methods, including the reaction of 8-aminoquinoline with carboxylic acid chlorides or through coupling reactions. researchgate.net For instance, N-(quinolin-8-yl)pyrazine-2-carboxamide has been synthesized efficiently using the ionic liquid TBAB as a benign reaction medium. researchgate.nettandfonline.com

The introduction of different substituents on the carboxamide can lead to a diverse library of compounds with varied biological activities. For example, a series of 2- and 3-substituted quinoline-8-carboxamides have been synthesized and evaluated as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1). acs.org The 3-substituted derivatives were prepared via Pd-catalyzed Suzuki, Sonogashira, and Stille couplings on 3-iodoquinoline-8-carboxamide. acs.org The 2-substituted analogues were synthesized through selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange and reaction with an isocyanate. acs.org

Table 1: Examples of Substituted N-(Quinolin-8-yl)carboxamides and their Synthesis Methods

Compound NameSynthesis MethodReference
N-(Quinolin-8-yl)pyrazine-2-carboxamideReaction of 8-aminoquinoline and pyrazine-2-carbonyl chloride in TBAB researchgate.nettandfonline.com
2-Methylquinoline-8-carboxamideSelective Pd-catalyzed coupling on 2,8-dibromoquinoline, followed by lithium-bromine exchange and reaction with trimethylsilyl (B98337) isocyanate acs.org
N-(Quinolin-8-yl)cyclohexanecarboxamideReaction of quinoline-8-amine with cyclohexanecarboxylic acid chloride
N-(Quinolin-8-yl)quinoline-4-carboxamidePfitzinger reaction or one-pot synthesis from ethyl 2-(halomethyl)quinoline derivatives and 8-hydroxyquinolines smolecule.com

Sulfonamide Derivatization (e.g., N-(quinolin-8-yl)benzenesulfonamides)

The synthesis of N-(quinolin-8-yl)sulfonamides is another important derivatization strategy. These compounds are typically prepared by reacting 8-aminoquinoline with a corresponding sulfonyl chloride in a solvent like pyridine (B92270). giqimo.comscielo.br This method has been used to synthesize a variety of N-(quinolin-8-yl)benzenesulfonamides and other arylsulfonamides. giqimo.comscielo.bracs.org

These sulfonamide derivatives have shown interesting properties and applications. For example, they have been investigated as agents that can down-regulate NFκB activity. nih.govpasteur.frnih.gov A series of N-(quinolin-8-yl)benzenesulfonamides were identified through high-throughput screening and their activity was confirmed in secondary assays. nih.govnih.govresearchgate.net Analogue synthesis allows for the exploration of structure-activity relationships. nih.gov For instance, 4-amino-N-quinolin-8-ylbenzenesulfonamide is synthesized by reacting quinolin-8-amine with 4-acetamidobenzenesulfonyl chloride followed by deacetylation.

Furthermore, these sulfonamide ligands can coordinate with metal ions, such as Ni(II), Cu(II), and Zn(II), to form complexes with interesting structural and electronic properties. giqimo.comscielo.br The sulfonamide group, acting as a bidentate ligand through the sulfonamidate and quinoline nitrogens, forms stable five-membered rings with the metal cation. giqimo.comscielo.br

Table 2: Synthesis of N-(Quinolin-8-yl)sulfonamide Derivatives

Sulfonyl Chloride ReagentProductReaction ConditionsReference
Benzenesulfonyl chlorideN-(Quinolin-8-yl)benzenesulfonamidePyridine, 110-120°C giqimo.com
Toluene-4-sulfonyl chlorideN-(Quinolin-8-yl)-4-methylbenzenesulfonamidePyridine, 110-120°C giqimo.com
Naphthalene-2-sulfonyl chlorideN-(Quinolin-8-yl)naphthalene-2-sulfonamidePyridine, 110-120°C giqimo.com
4-Nitrobenzenesulfonyl chloride4-Nitro-N-(quinolin-8-yl)benzenesulfonamidePyridine scielo.br
2,4,6-Triisopropylbenzenesulfonyl chloride2,4,6-Triisopropyl-N-(quinolin-8-yl)benzenesulfonamidePyridine scielo.br

Hydroamination Reactions (e.g., Palladium-catalyzed anti-Michael-type hydroamination of N-(quinolin-8-yl)acrylamide)

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. While Michael-type (β-addition) hydroamination is common for α,β-unsaturated carbonyl compounds, achieving anti-Michael-type (α-addition) is more challenging.

Recently, a palladium-catalyzed anti-Michael-type hydroamination of N-(quinolin-8-yl)acrylamide with 2-pyridones has been developed. acs.orgnih.govacs.orgacs.org The quinolyl directing group is crucial for this transformation, enabling the selective α-addition of 2-pyridones to the acrylamide. acs.orgdicp.ac.cn The reaction proceeds with a palladium catalyst, such as Pd(OAc)₂, and an acid co-catalyst, yielding a range of N-substituted 2-pyridone carboxamides in yields from 10% to 80%. acs.orgnih.govacs.org Mechanistic studies suggest that the reaction proceeds through the direct C-N bond formation at the α-position, initiated by the coordination of the quinolyl directing group to the palladium catalyst. acs.org The resulting products can be further derivatized, for example, by transamidation or conversion to the corresponding methyl ester, highlighting the synthetic utility of this method. acs.org

This strategy has also been extended to the anti-Michael-type (hetero)arylation of acrylamides, demonstrating the versatility of the quinolyl directing group in controlling regioselectivity in addition reactions. dicp.ac.cn

Conjugation with Biologically Relevant Moieties (e.g., Natural Antioxidant Acids)

The conjugation of the 8-aminoquinoline core, the parent structure of this compound, with natural antioxidant acids represents a promising strategy to develop multi-target compounds. This approach aims to combine the inherent properties of the quinoline scaffold with the antioxidant and radical-scavenging capabilities of natural products. A study focused on this concept involved the synthesis of novel 8-quinoline-N-substituted derivatives incorporating natural antioxidants such as lipoic, caffeic, and ferulic acids. nih.govnih.gov

The synthetic approach involved coupling the 8-aminoquinoline moiety with the respective natural acids via an amide bond formation. nih.gov For instance, the synthesis of these conjugates can be achieved by activating the carboxylic acid group of the natural antioxidant using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine), followed by the addition of 8-aminoquinoline. nih.gov This methodology allows for the creation of a library of hybrid molecules.

The resulting conjugates have been shown to possess significant biological activities. For example, derivatives incorporating lipoic, caffeic, and ferulic acids demonstrated the ability to chelate copper, a metal implicated in the generation of reactive oxygen species (ROS), and to scavenge oxygen radicals in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.govnih.gov Specifically, selected compounds from this series exhibited cytoprotective effects in in-vitro models of oxidative stress, highlighting the potential of this derivatization strategy. nih.govnih.gov

Table 1: Synthesis and Properties of 8-Aminoquinoline-Natural Acid Conjugates nih.govnih.gov

CompoundNatural Acid MoietySynthetic YieldMelting Point (°C)Biological Activity
1 Lipoic Acid (via ethylenediamine (B42938) linker)69%220–221Copper chelation, radical scavenging
2 Lipoic Acid (via propylenediamine linker)23%100–101Copper chelation, radical scavenging
3 Lipoic Acid (via butylenediamine linker)19%184–185Copper chelation, radical scavenging
4 Caffeic Acid14%192–193Copper chelation, radical scavenging, cytoprotective
5 Ferulic Acid--Copper chelation, radical scavenging, cytoprotective

Functionalization of Quinoline N-Oxide Precursors at C-2 and C-8 Positions

The use of quinoline N-oxide as a precursor is a powerful strategy for the regioselective functionalization of the quinoline ring, particularly at the C-2 and C-8 positions. The N-oxide group acts as a directing group, activating these positions towards various chemical transformations. sioc-journal.cnresearchgate.net This approach is considered one of the most effective methods for synthesizing C-2 and C-8 functionalized quinoline compounds under relatively mild conditions. researchgate.net

A variety of catalytic systems have been developed to achieve selective functionalization. For instance, palladium catalysts are commonly employed. While Pd(II) acetate (B1210297) in acetic acid tends to favor C-2 functionalization, the use of Pd(II) chloride can direct the reaction towards the C-8 position. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity between the C-2 and C-8 positions. rsc.orgacs.org DFT computational studies have provided insights into the mechanistic pathways, suggesting that the relative stabilities of the palladacycle intermediates influence the site of activation. rsc.orgacs.org

Rhodium(III) catalysis has also been successfully applied for the C-8 functionalization of quinoline N-oxides. This method can achieve simultaneous C-C and C-O bond formation. acs.org In this process, the N-oxide not only serves as a traceless directing group but also as an internal source of oxygen for hydroxylation. acs.org Furthermore, copper-catalyzed reactions have been developed for the C-2 amination and carbamoylation of quinoline N-oxides, expanding the toolkit for modifying the quinoline scaffold. mdpi.com These methods often exhibit good functional group tolerance and provide the desired products in moderate to high yields. mdpi.com

Table 2: Catalytic Strategies for Functionalization of Quinoline N-Oxide Precursors

PositionCatalyst SystemReaction TypeKey FeaturesReference(s)
C-2 Pd(II)(OAc)₂C-H ArylationFavored in acetic acid medium. rsc.org
C-2 CuBr / TBHPCarbamoylationGood yields and compatibility with substituted N-oxides. mdpi.com
C-2 CuIAminationLigand, base, and external oxidant-free conditions. mdpi.com
C-8 PdCl₂C-H ActivationCan be selective for C-8, influenced by solvent. rsc.org
C-8 Pd(OAc)₂C-H ArylationAchievable with specific ligands and conditions, unusual selectivity. acs.org
C-8 Rh(III)C-H Activation/FunctionalizationSimultaneous C-C and C-O bond formation. acs.org

Coordination Chemistry of N Quinolin 8 Ylformamide and Its Derivatives

Ligand Design Principles for Selective Metal Ion Complexation

The design of N-Quinolin-8-ylformamide-based ligands for selective metal ion complexation is guided by several key principles aimed at optimizing the interaction between the ligand and the target metal ion. The quinoline (B57606) moiety itself is a crucial component, offering a rigid structure and the ability to participate in π-π stacking interactions, which can stabilize the resulting metal complexes. mdpi.com The primary focus of ligand design is the strategic arrangement of donor atoms to create a binding pocket that is sterically and electronically complementary to the desired metal ion.

A fundamental aspect of designing selective ligands is the "fluorophore-spacer-receptor" model, particularly for fluorescent sensors. hud.ac.uk In this model, the this compound core can act as both the fluorophore and part of the receptor. The formamide (B127407) group, in conjunction with the quinoline nitrogen, provides a bidentate N,O- or N,N-coordination site. The selectivity for a particular metal ion is achieved by modifying the steric and electronic properties of the ligand. For instance, the introduction of bulky substituents near the coordination site can create steric hindrance that favors the binding of smaller ions over larger ones. nih.gov

Furthermore, the principles of preorganization play a vital role. Ligands that are conformationally restricted and already possess a binding cavity that matches the size and preferred coordination geometry of the target metal ion will exhibit higher selectivity and binding affinity. 23michael.com This preorganization minimizes the entropic penalty associated with the ligand adopting a specific conformation upon complexation. The choice of donor atoms is also critical; the hard-soft acid-base (HSAB) principle is often employed to match the donor atoms of the ligand with the properties of the metal ion. For example, ligands with nitrogen and oxygen donors are well-suited for complexing with borderline hard acids like Zn(II) and Cu(II).

Complexation with Transition Metal Ions

This compound and its derivatives readily form complexes with a range of transition metal ions, particularly divalent cations. The stability and structure of these complexes are influenced by the nature of the metal ion, the solvent, and the specific substituents on the ligand.

The interaction of this compound derivatives with divalent metal ions has been extensively studied, often revealing selective binding behavior. For instance, many quinoline-based ligands exhibit a high affinity for Zn²⁺, a d¹⁰ metal ion that is spectroscopically silent but plays crucial biological roles. nih.gov The complexation is typically accompanied by a significant change in the ligand's photophysical properties, forming the basis for fluorescent sensing. nih.gov

The stability of the resulting metal complexes is a key parameter in these studies and is often quantified by the stability constant (log K). While specific stability constants for this compound are not always available, studies on analogous 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) derivatives provide valuable insights. The stability of complexes with first-row transition metals often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. ijpras.com This trend is generally observed for quinoline-based ligands. hud.ac.ukijpras.comnih.gov

The table below summarizes representative stability constants for related quinoline derivatives with various divalent metal ions, illustrating the general trends in binding affinity.

Ligand DerivativeMetal IonLog KSolvent System
8-HydroxyquinolineCu²⁺12.1650% Dioxane
8-HydroxyquinolineNi²⁺10.0250% Dioxane
8-HydroxyquinolineCo²⁺9.5350% Dioxane
8-HydroxyquinolineZn²⁺9.0050% Dioxane
8-HydroxyquinolineCd²⁺7.5050% Dioxane
N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN)Zn²⁺15.650% DMF/Water
N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN)Cd²⁺12.250% DMF/Water

Note: The data presented is for illustrative purposes and is derived from studies on related quinoline compounds to demonstrate general binding trends.

The coordination mode of this compound and its derivatives is a critical factor determining the structure and properties of the resulting metal complexes. The parent this compound typically acts as a bidentate ligand, coordinating to a metal ion through the quinoline nitrogen and the formyl oxygen (N,O-coordination) or, following deprotonation of the amide, through the quinoline nitrogen and the amide nitrogen (N,N-coordination). nih.gov This bidentate chelation results in the formation of a stable five-membered ring with the metal center.

Derivatives of this compound can be designed to exhibit higher denticity. For example, by linking two this compound units through a suitable spacer, a tetradentate ligand can be created. Further elaboration of the ligand structure can lead to hexadentate chelators, which are capable of forming highly stable, often octahedral, complexes with metal ions. nih.govresearchgate.netnih.gov The stoichiometry of the metal-ligand complex is dependent on the denticity of the ligand and the coordination number of the metal ion. For bidentate ligands like this compound, 1:1, 1:2, and even 1:3 metal-to-ligand ratios are possible, leading to tetrahedral or octahedral geometries. nih.gov

Crystal structure analysis of related compounds, such as N-(quinolin-8-yl)benzamide complexes with Cu(II), confirms a bidentate coordination mode through the quinoline nitrogen and the deprotonated amide nitrogen, resulting in a flattened tetrahedral geometry around the copper center. nih.gov Similarly, N-(Quinolin-8-yl)quinoline-2-carboxamide can act as a tridentate ligand. mdpi.com

Mechanistic Aspects of Metal-Ligand Interactions

The changes in the photophysical properties of this compound and its derivatives upon metal complexation are governed by specific electronic processes. Two key mechanisms are Photoinduced Electron Transfer (PET) and Chelation Enhanced Fluorescence (CHEF).

Photoinduced Electron Transfer (PET) is a common mechanism for fluorescence quenching in sensors designed with a "fluorophore-spacer-receptor" architecture. hud.ac.uknih.govnih.govresearchgate.netmdpi.com In the free ligand, the lone pair of electrons on a donor atom (typically a nitrogen or sulfur atom) in the receptor can be transferred to the excited state of the fluorophore, quenching its fluorescence. nih.gov

Upon binding of a metal ion to the receptor, the lone pair of electrons becomes involved in the coordination bond. This lowers the energy of the non-bonding orbital, making the electron transfer to the excited fluorophore energetically unfavorable. As a result, the PET process is inhibited, and the fluorescence of the quinoline fluorophore is "turned on" or enhanced. nih.govnih.gov This "off-on" switching behavior is a hallmark of PET-based fluorescent sensors. The efficiency of the PET process is dependent on the distance between the electron donor and the fluorophore, as well as the redox potentials of the donor and the excited fluorophore.

Chelation Enhanced Fluorescence (CHEF) is another important mechanism responsible for the increase in fluorescence intensity upon metal complexation. nih.govrsc.org The CHEF effect is generally attributed to an increase in the rigidity of the ligand structure upon chelation to a metal ion. rsc.org In the free ligand, non-radiative decay pathways, such as vibrational and rotational motions, can compete with fluorescence, leading to low quantum yields.

When the ligand binds to a metal ion, the formation of a rigid chelate ring restricts these intramolecular motions. rsc.org This reduction in non-radiative decay pathways leads to a significant enhancement of the fluorescence quantum yield. The CHEF mechanism is particularly prominent in ligands that become more planar and rigid upon complexation. The extent of fluorescence enhancement depends on the stability of the complex and the degree to which the ligand's conformational freedom is restricted. 23michael.com

Internal Charge Transfer (ICT) Processes in Metal-Bound Systems

No research articles detailing the investigation of internal charge transfer (ICT) processes in metal complexes of this compound were found. Consequently, a discussion of the electronic transitions, the nature of the charge transfer (e.g., metal-to-ligand, ligand-to-metal, or intraligand), and the factors influencing these processes for this specific compound cannot be provided.

Influence of Ligand Structure and Substituents on Metal-Binding Affinity and Selectivity

There is no available literature that specifically examines how modifications to the formamide group or the quinoline ring of this compound affect its metal-binding affinity and selectivity. Research in this area would typically involve synthesizing a series of derivatives with varying electronic and steric properties and then quantitatively assessing their coordination behavior with different metal ions. Without such studies, a detailed analysis of structure-activity relationships is not possible.

Catalytic Applications of N Quinolin 8 Ylformamide Derivatives

Application as Directing Groups in C-H Functionalization Reactions

The nitrogen atoms of the quinoline (B57606) ring and the amide group can coordinate to a metal center, forming a stable five-membered cyclometalated intermediate. This chelation assistance positions the metal catalyst in close proximity to specific C-H bonds, enabling their selective activation and functionalization. mdpi.combeilstein-journals.org

Recent research has highlighted the use of N-(quinolin-8-yl)benzamide as a bidentate directing group in palladium-catalyzed C-H acylation reactions. A notable application is a tandem process involving dual C-H acylation followed by intramolecular cyclization to synthesize novel quinoline-substituted hydroxyl isoindolones. mdpi.comgonzaga.eduscilit.com This reaction demonstrates the formation of three new chemical bonds in a single operation under relatively simple conditions. gonzaga.eduresearchgate.net

The process utilizes various substituted N-(quinolin-8-yl)benzamide derivatives and aromatic acyl chlorides. mdpi.com The reaction conditions are compatible with a range of functional groups on the acyl chloride, including fluoro, chloro, trifluoromethyl, and methoxycarbonyl groups, yielding the desired products in moderate amounts. mdpi.com The choice of the directing group is critical, as other bidentate substrates proved less effective for this specific transformation. mdpi.com

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Dual C-H Acylation

Entry Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1 Pd(OAc)₂ (10) K₂CO₃ (2.0) Toluene 100 55
2 Pd(OAc)₂ (10) Cs₂CO₃ (2.0) Toluene 100 70
3 Pd(OAc)₂ (10) Na₂CO₃ (2.0) Toluene 100 81
4 Pd(OAc)₂ (10) Na₂CO₃ (2.0) Dioxane 100 62
5 Pd(OAc)₂ (10) Na₂CO₃ (2.0) Xylene 120 85
6 Pd(TFA)₂ (10) Na₂CO₃ (2.0) Xylene 120 43
7 PdCl₂ (10) Na₂CO₃ (2.0) Xylene 120 35

Data derived from a study on the synthesis of quinoline-substituted hydroxyl isoindolones. mdpi.com

The N-(quinolin-8-yl)benzamide scaffold is also effective in directing ruthenium(II)-catalyzed C-H bond activations. One such application is the remote C-5 alkylation of the quinoline ring using various alkyl bromides. rsc.org This method allows for the functionalization of a C-H bond distant from the directing group, providing access to C5-alkylated quinoline derivatives. The reaction is compatible with tertiary, secondary, and primary alkyl bromides, affording the products in good to moderate yields. rsc.org

Furthermore, ruthenium catalysts facilitate the oxidative annulation of N-quinolin-8-yl-benzamides with both symmetrical and unsymmetrical alkynes. nih.gov This reaction, conducted in open air with a copper(II) acetate (B1210297) oxidant, yields isoquinolones with high regioselectivity, particularly with unsymmetrical (aryl)alkynes. nih.gov Mechanistic studies suggest the reaction may proceed through a ruthenium-N-quinolin-8-yl-benzamide complex. nih.gov

Table 2: Selected Examples of Ru(II)-Catalyzed C-5 Alkylation of N-(Quinolin-8-yl)benzamides

Benzamide Substituent Alkyl Bromide Yield (%)
H t-Butyl bromide 78
4-Me t-Butyl bromide 82
4-F t-Butyl bromide 75
4-Cl t-Butyl bromide 72
H Cyclohexyl bromide 65
H 1-Bromoadamantane 85

Data sourced from research on remote alkylation via ruthenium(II)-catalyzed C-H activation. rsc.org

Role in Metal-Mediated Organic Transformations

Beyond C-H activation, N-quinolin-8-ylamide derivatives are valuable substrates in other metal-mediated transformations for synthesizing complex organic molecules.

An efficient copper-mediated tandem C(sp²)-H amination reaction has been developed for the synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. rsc.orgresearchgate.net This process allows for the construction of complex polycyclic molecules in a single step from readily available starting materials. rsc.org A key advantage of this method is the use of the 8-aminoquinoline (B160924) group as a removable bidentate directing group, and it avoids the need for more sensitive and expensive metals like palladium or rhodium. rsc.orgresearchgate.net Other copper-mediated methods have also been developed for synthesizing quinazolinone derivatives from different precursors, highlighting copper's utility in constructing this important heterocyclic core. nih.govnih.gov

Mechanistic Investigations of Catalytic Cycles and Turnover-Limiting Steps

Understanding the reaction mechanisms is crucial for optimizing catalytic systems. For the palladium-catalyzed dual C-H acylation directed by N-(quinolin-8-yl)benzamide, kinetic isotope effect experiments were conducted. mdpi.comresearchgate.net A competition experiment using deuterated N-(quinolin-8-yl)benzamide resulted in a kinetic isotope effect (kH/kD) of 4.0. mdpi.com This value strongly indicates that the C-H bond activation is the turnover-limiting or rate-determining step of the reaction. mdpi.comgonzaga.eduscilit.comresearchgate.net

A plausible catalytic cycle for this palladium-catalyzed reaction is proposed as follows mdpi.comresearchgate.net:

Coordination and Cyclometalation: The palladium catalyst coordinates to the two nitrogen atoms of the N-(quinolin-8-yl)benzamide substrate. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate (II). mdpi.comnih.gov

Oxidative Addition & Reductive Elimination (First Acylation): Oxidative addition of an acyl chloride to the palladacycle (II) forms a Pd(IV) intermediate (III). This undergoes reductive elimination to yield the mono-acylated product and a Pd(II) intermediate (IV). mdpi.com

Second Acylation: A similar sequence of oxidative addition and reductive elimination occurs to introduce the second acyl group, forming intermediate (VI). mdpi.com

Intramolecular Cyclization: The final step involves an intramolecular cyclization of intermediate (VI) to produce the hydroxyl isoindolone product, followed by protonolysis to regenerate the active palladium catalyst. researchgate.net

For the ruthenium(II)-catalyzed C-5 alkylation, deuterium (B1214612) labelling studies have confirmed that the reaction proceeds via an aromatic C-H bond activation as a key step. rsc.org

Sensing Applications of N Quinolin 8 Ylformamide Derivatives As Chemosensors

Design and Development of Fluorescent Chemosensors for Specific Analytes

The design of chemosensors based on N-quinolin-8-ylformamide involves strategic molecular engineering to optimize performance for specific target analytes. Researchers focus on modifying the core structure to enhance properties like water solubility, cell membrane permeability, and, most importantly, selectivity and sensitivity towards the ion of interest. mdpi.com

Zinc (Zn²⁺) is a crucial trace element in many biological and environmental systems. However, its d¹⁰ electron configuration makes it spectroscopically silent, necessitating methods like fluorescence sensing for its detection. rsc.org Quinoline-based amidoquinoline derivatives have been extensively developed as fluorescent probes for Zn²⁺ due to their high sensitivity, selectivity, and biocompatibility. mdpi.comnanobioletters.com

A key strategy in developing these sensors involves introducing various carboxamide groups to an 8-aminoquinoline (B160924) molecule. mdpi.comnih.gov This modification aims to improve water solubility and cell permeability, which are often limitations of earlier quinoline-based sensors. mdpi.comresearchgate.net For example, a novel water-soluble fluorescent chemosensor was synthesized by combining an 8-aminoquinoline moiety with two hydrophilic ethanolamine (B43304) groups. This sensor demonstrated excellent solubility and selectivity for zinc ions in a 100% aqueous solution. rsc.org

Another approach involves linking different functional groups to the 8-amidoquinoline core to fine-tune its sensing properties. The chemosensor N-((quinoline-8-yl)methylene)acetohydrazide was developed for the selective detection of Zn²⁺ in an ethanol/HEPES buffer system, achieving a low detection limit of 89.3 nM. nanobioletters.com Similarly, the sensor 2-oxo-2-(quinolin-8-ylamino)acid (OQAA) was synthesized and showed remarkable fluorescence enhancement selectively for Zn²⁺ over other tested metal cations. researchgate.net The development of these derivatives is driven by the need for simple synthesis, favorable binding ratios, and effective detection in various media. mdpi.comresearchgate.net

While many this compound derivatives are optimized for zinc detection, the quinoline (B57606) scaffold is a versatile receptor capable of coordinating with a range of other metal cations. mdpi.comnih.gov These include cadmium (Cd²⁺), mercury (Hg²⁺), copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺). mdpi.comnih.gov However, most reported designs exhibit strong selectivity for Zn²⁺, with only minor interference from other ions. mdpi.comnih.gov

The detection of aluminum (Al³⁺) is particularly important due to its environmental prevalence and potential toxicity. scispace.com Researchers have successfully utilized 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to the 8-amidoquinoline class, for the selective detection of Al³⁺. scispace.com For instance, an 8-hydroxyquinoline-carbaldehyde Schiff-base demonstrated moderate selectivity for Al³⁺ with a detection limit below 10⁻⁷ M in weakly acidic conditions. scispace.com The ability to tune the selectivity of the quinoline platform by modifying substituents in the receptor part allows for the development of sensors targeted at specific ions like Al³⁺. researchgate.net This highlights the adaptability of the core structure for various sensing applications beyond zinc.

Sensing Mechanisms and Signal Transduction

The functionality of this compound-based chemosensors is rooted in their ability to translate a molecular recognition event—the binding of a metal ion—into a readily detectable optical signal. This process involves specific photophysical mechanisms and is highly dependent on the sensor's molecular structure.

A common signaling mechanism for these sensors is a "fluorescence turn-on" response, where the sensor, initially weakly fluorescent, exhibits a significant enhancement in fluorescence intensity upon binding to the target analyte. nanobioletters.comrsc.org This is often attributed to a process called Chelation-Enhanced Fluorescence (CHEF). nih.gov In the unbound state, photoinduced electron transfer (PET) or other non-radiative decay processes can quench the fluorescence of the quinoline fluorophore. Upon chelation with a metal ion like Zn²⁺, these quenching pathways are inhibited, leading to a dramatic increase in fluorescence emission. nih.gov For example, one sensor displayed a 317-fold fluorescence enhancement upon binding to Zn²⁺ in an aqueous buffer. rsc.org

Conversely, a "fluorescence turn-off" or quenching response can also occur. This is often observed when the sensor interacts with paramagnetic metal ions such as copper (Cu²⁺), cobalt (Co²⁺), or chromium (Cr³⁺). rsc.org The presence of these ions introduces new pathways for non-radiative decay, effectively quenching the fluorescence of the sensor. rsc.org Some quinoline-based thiazole (B1198619) derivatives have been specifically designed as "turn-off" sensors for the detection of Fe³⁺, Fe²⁺, and Cu²⁺. acs.org

The performance of a chemosensor is intrinsically linked to its molecular architecture. The introduction of an amide group at the 8-position of the quinoline ring is a critical design feature. This modification can enhance the Internal Charge Transfer (ICT) process upon metal binding, which contributes to a stronger fluorescence emission. mdpi.comnih.gov

The specific atoms that coordinate with the metal ion are crucial. Typically, the nitrogen atom of the quinoline ring and the nitrogen or oxygen atoms of the amide group act as the binding sites, forming a stable chelate complex with the metal ion. researchgate.netukm.edu.my The geometry of this complex influences the rigidity of the molecule. Increased rigidity upon binding restricts intramolecular rotations and vibrations, which are non-radiative decay pathways, thus enhancing fluorescence (the CHEF effect). nih.gov

Furthermore, the addition of specific functional groups can tailor the sensor's properties. Incorporating hydrophilic moieties like ethanolamine improves water solubility, enabling detection in purely aqueous environments. rsc.org The strategic placement of substituents can also tune the electronic properties of the sensor, thereby modulating its selectivity and sensitivity for different metal ions. researchgate.netarabjchem.org

Quantitative and Qualitative Aspects of Chemosensing

Chemosensors based on this compound derivatives provide both qualitative and quantitative information about the target analyte.

Qualitatively, the presence of a target ion can often be detected by the naked eye. For instance, the sensor N-(quinoline-8-yl)pyridine-2-carboxamide showed a distinct color change from colorless to intense yellow specifically in the presence of Zn²⁺, providing a simple visual confirmation. nanobioletters.com This is often accompanied by a "turn-on" fluorescence that is visible under a UV lamp. researchgate.net

Quantitatively, these sensors allow for the precise measurement of analyte concentration. This is typically achieved by titrating the sensor with varying concentrations of the metal ion and measuring the corresponding change in fluorescence intensity. acs.org From this data, a calibration curve can be constructed to determine the concentration of the ion in unknown samples. acs.org The limit of detection (LOD) is a key performance metric, and derivatives of this compound have demonstrated impressive sensitivity.

SensorTarget IonDetection Limit (LOD)Solvent SystemRef
Sensor 1 (with diethanolamine)Zn²⁺4.48 µM100% Aqueous Buffer rsc.org
N-((quinolin-8-yl)methylene)acetohydrazideZn²⁺89.3 nMEthanol/HEPES Buffer nanobioletters.com
XYQZn²⁺0.53 µMAqueous Media nih.gov
QPTFe³⁺, Fe²⁺, Cu²⁺Not specifiedTHF/H₂O acs.org

The binding interaction between the sensor and the metal ion can also be quantified. Job's plot analysis is a common method used to determine the binding stoichiometry of the complex, revealing whether the sensor and ion bind in a 1:1, 2:1, or other ratio. researchgate.netnih.govarabjchem.org For example, ¹H NMR titrations and Job's plots confirmed a 1:1 binding stoichiometry for the OQAA-Zn²⁺ complex. researchgate.net The strength of this interaction is quantified by the association or binding constant, which can be calculated from titration data using models like the Benesi-Hildebrand equation. acs.org These quantitative analyses are essential for understanding the sensing mechanism and for the practical application of the chemosensor in real-world samples. rsc.org

Theoretical and Computational Studies of N Quinolin 8 Ylformamide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the geometric arrangement of atoms and the distribution of electrons, which together dictate the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical systems. For quinoline (B57606) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G**, are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related compound, quinolin-8-yl 4-chlorobenzoate, DFT calculations were used to determine the orthogonal orientation between its aromatic rings.

DFT also provides information on electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Quinoline Derivative System

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.375 C-N-C 118.5
C=O 1.230 N-C=O 123.0
N-H 1.010 C-C-N 120.0

Note: This data is illustrative for a related quinoline system to demonstrate typical outputs of DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.

This energy gap is directly related to the electronic transitions within the molecule. When a molecule absorbs light with energy equal to or greater than its HOMO-LUMO gap, an electron can be excited from the HOMO to the LUMO. This process is fundamental to understanding the UV-Visible absorption properties of the compound. For many quinoline-based compounds, these transitions are typically of the π-π* and n-π* type. DFT and time-dependent DFT (TD-DFT) are the primary computational methods used to calculate these orbital energies and predict the wavelengths of electronic absorption.

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Quinoline System

Molecular Orbital Energy (eV)
HOMO -6.646
LUMO -1.816
Energy Gap (ΔE) 4.830

Note: This data is based on calculations for the parent quinoline molecule and serves as an example.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods, particularly DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of detailed reaction mechanisms, including the identification of transition states and intermediates. By calculating the activation energies for different possible pathways, researchers can predict the most likely course of a reaction. For example, in studies of Pd-catalyzed reactions involving similar heterocyclic systems, computational analysis has been used to validate the feasibility of proposed mechanistic pathways by calculating the net reaction energies. Such studies provide a step-by-step understanding of bond-forming and bond-breaking processes at the molecular level.

Conformational Analysis and Intramolecular Interactions

Molecules that have rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For molecules like N-Quinolin-8-ylformamide, rotation around the C-N bond connecting the formamide (B127407) group to the quinoline ring would be of particular interest.

Computational studies can reveal the presence and strength of intramolecular interactions, such as hydrogen bonds, which play a significant role in determining the preferred conformation. In related quinoline derivatives, intramolecular hydrogen bonds have been shown to be a key factor in stabilizing certain conformers. Natural Bond Orbital (NBO) analysis is a computational technique often used to understand these interactions in electrostatic terms.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound. By calculating the vibrational frequencies of a molecule's normal modes, it is possible to simulate its Infrared (IR) and Raman spectra. DFT calculations are routinely used for this purpose, and the predicted spectra can aid in the assignment of experimental vibrational bands. Similarly, TD-DFT calculations can predict the UV-Visible absorption spectra by determining the energies and oscillator strengths of electronic transitions. Furthermore, methods exist to compute NMR chemical shifts and spin-spin coupling constants, providing a complete set of predictable spectroscopic data that can validate experimental findings.

Computational Modeling of Ligand-Metal Binding

The quinoline moiety is a well-known chelating agent, capable of binding to various metal ions. Computational modeling is a powerful tool for studying these ligand-metal interactions. DFT calculations can be used to model the geometry of metal complexes, predict the preferred coordination modes, and calculate the binding energies between the ligand and different metal ions.

These computational approaches can provide insights into the stoichiometry of the complex and the nature of the chemical bonds formed between the ligand's donor atoms (in this case, the quinoline nitrogen and the formamide oxygen or nitrogen) and the metal center. Such studies are crucial for designing ligands with specific metal-binding properties for applications in areas like catalysis, sensing, and medicinal chemistry.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscapes and intermolecular interactions of this compound. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its flexibility, preferred shapes (conformations), and interactions with itself and its environment.

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. In the structurally similar molecule N-(Quinolin-8-yl)quinoline-2-carboxamide, the molecular conformation is stabilized by an intramolecular N—H⋯N hydrogen bond nih.govnih.gov. It is plausible that similar intramolecular interactions could influence the conformational preferences of this compound.

MD simulations can also elucidate the nature of intermolecular interactions, which are crucial for understanding the solid-state packing and solution-phase behavior of this compound. These simulations can predict and characterize various non-covalent interactions, including hydrogen bonding and π-π stacking. In the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π–π interactions are observed between the quinoline rings, with a centroid-centroid distance of 3.7351 (14) Å nih.govnih.gov.

The following interactive table summarizes key conformational and interaction parameters that can be investigated using molecular dynamics simulations, with illustrative data from related quinoline derivatives.

ParameterDescriptionIllustrative Value (from related compounds)
Dihedral Angle (Amide Bond)The angle defining the rotation around the C-N bond of the formamide group.Not directly available for this compound, but would be a key output of an MD simulation.
Dihedral Angle (Quinoline-Formamide)The angle between the plane of the quinoline ring and the plane of the formamide group.In N-(Quinolin-8-yl)quinoline-2-carboxamide, the amide plane forms a dihedral angle of 4.2 (1)° with one of the quinoline rings nih.gov.
Intramolecular H-Bond DistanceThe distance between the amide hydrogen and a potential acceptor atom on the quinoline ring.In N-(Quinolin-8-yl)quinoline-2-carboxamide, an intramolecular N—H⋯N hydrogen bond is present nih.govnih.gov.
Intermolecular π-π Stacking DistanceThe distance between the centroids of adjacent quinoline rings in a simulated aggregate.3.7351 (14) Å in the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide nih.govnih.gov.

By simulating this compound in different environments, such as in a vacuum, in various solvents, or in the solid state, MD can provide a comprehensive understanding of how its conformational landscape and interaction patterns are influenced by its surroundings.

Advanced Spectroscopic Characterization of N Quinolin 8 Ylformamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of N-Quinolin-8-ylformamide. Furthermore, it offers profound insights into the compound's coordination chemistry and its interactions with various analytes.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound and assessing its purity. The chemical shifts (δ), coupling constants (J), and signal integrations in the ¹H NMR spectrum, alongside the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.

Similarly, the ¹³C NMR spectrum would show a characteristic set of signals for the quinoline (B57606) ring carbons, typically in the range of δ 110–150 ppm nih.govpastic.gov.pk. The carbonyl carbon of the formamide (B127407) group would be expected to appear significantly downfield, often above δ 160 ppm. The presence of any impurities would be indicated by additional, unassigned signals in both the ¹H and ¹³C NMR spectra.

Proton PositionTypical Chemical Shift Range (ppm)
H-28.5 - 9.0
H-37.2 - 7.6
H-48.0 - 8.5
H-57.6 - 8.0
H-67.4 - 7.8
H-77.5 - 7.9
Carbon PositionTypical Chemical Shift Range (ppm)
C-2148 - 152
C-3120 - 125
C-4135 - 140
C-4a128 - 132
C-5126 - 130
C-6125 - 129
C-7129 - 133
C-8140 - 145
C-8a145 - 150

Multinuclear NMR (e.g., ²H, ⁷Li, ¹⁵N, ³¹P) for Detailed Mechanistic and Coordination Insights

To gain a deeper understanding of reaction mechanisms and the nature of metal coordination, multinuclear NMR spectroscopy can be employed. While there are no specific reports on multinuclear NMR studies of this compound, the principles can be extrapolated from studies on similar systems.

For instance, if this compound were to be used in reactions involving lithium reagents, ⁷Li NMR could monitor the environment of the lithium cation, providing insights into aggregation states and ligand coordination. Similarly, ¹⁵N NMR would be highly informative for probing the electronic environment of the two nitrogen atoms within the molecule—the quinoline ring nitrogen and the formamide nitrogen. Changes in the ¹⁵N chemical shifts upon complexation would directly indicate which nitrogen atom is involved in coordination with a metal ion. Such studies have been instrumental in understanding the tautomerism and metal binding in other imidazole-containing peptide derivatives nih.gov.

Chemical Shift Perturbation (CSP) Studies for Ligand-Analyte Interactions

Chemical Shift Perturbation (CSP) is a powerful NMR technique used to study the binding of a ligand, such as this compound, to an analyte, which could be a metal ion or a larger biomolecule. This method involves monitoring the changes in the ¹H and ¹⁵N (or other nuclei) chemical shifts of the ligand upon the incremental addition of the analyte hmdb.cascialert.netastrochem.orghmdb.ca.

When this compound binds to an analyte, the electronic environment of the nuclei near the binding site is altered, leading to changes in their chemical shifts. By tracking these perturbations, it is possible to identify the specific atoms in the this compound molecule that are involved in the interaction. The magnitude of the chemical shift changes can also be used to determine the binding affinity (dissociation constant, Kd) of the complex hmdb.cascialert.net. The rate of chemical exchange between the free and bound states of the ligand influences the appearance of the NMR spectra during a titration hmdb.ca.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the formamide N-H group.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=O stretch: A strong absorption band for the formamide carbonyl group, usually found in the range of 1650-1700 cm⁻¹.

C=N and C=C stretches: Vibrations associated with the quinoline ring will appear in the 1400-1600 cm⁻¹ region.

N-H bend: The bending vibration of the N-H group is expected around 1550-1650 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C=O stretch is also typically observable in the Raman spectrum. Upon complexation with a metal ion, shifts in the vibrational frequencies of the C=O and the quinoline ring modes would provide evidence of coordination and indicate the atoms involved in binding. For instance, a shift to lower frequency of the C=O stretching band would suggest coordination through the formamide oxygen. Studies on other quinoline derivatives have utilized these techniques to analyze structural features and coordination effects researchgate.net.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
N-H Stretch3200 - 3400IR
Aromatic C-H Stretch> 3000IR, Raman
C=O Stretch (Amide I)1650 - 1700IR, Raman
C=N, C=C Ring Stretches1400 - 1600IR, Raman
N-H Bend (Amide II)1550 - 1650IR

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within this compound and its complexes.

UV-Visible Absorption for Electronic Transitions and Complexation Studies

The UV-Visible absorption spectrum of this compound is expected to be dominated by π→π* transitions within the quinoline aromatic system. Quinoline itself exhibits absorption bands in the UV region . The presence of the formamide substituent on the 8-amino position can influence the position and intensity of these bands.

Upon complexation with a metal ion, changes in the UV-Visible absorption spectrum are often observed. These changes, such as a shift in the absorption maximum (λmax) or a change in molar absorptivity, can be used to study the formation of the complex. The appearance of new absorption bands, often in the visible region, can be indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing valuable information about the electronic structure of the resulting complex. Spectrophotometric titrations, where the absorbance is monitored as a function of metal ion concentration, can be used to determine the stoichiometry and stability of the complex in solution researchgate.net. Studies on 8-hydroxyquinoline (B1678124) complexes have shown distinct changes in their UV-Vis spectra upon metal binding nih.gov.

This compound and its derivatives are also known to act as fluorescent probes, particularly for metal ions like zinc uncw.edu. The inherent fluorescence of the quinoline moiety can be modulated upon complexation. The formation of a rigid chelate structure with a metal ion often leads to an enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF) uncw.edu. This property makes this compound a potential candidate for use in fluorescent sensors. The fluorescence emission spectrum would provide information on the energy of the excited state, and changes in the emission maximum and quantum yield upon binding to an analyte can be used for quantitative analysis.

Fluorescence Spectroscopy for Emission Properties and Sensing Response

This compound belongs to the 8-amidoquinoline family of compounds, which are recognized for their interesting fluorescence properties. The quinoline moiety itself typically exhibits low native fluorescence. However, its derivatives can form highly fluorescent complexes, particularly with metal ions, making them valuable as fluorescent probes. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a key characteristic of this class of compounds.

The fluorescence mechanism in 8-amidoquinoline derivatives is often governed by processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). Upon binding with a metal ion, such as Zn²⁺, the intramolecular hydrogen bond between the amide proton and the quinoline nitrogen is disrupted. This disruption inhibits an electron transfer process that would otherwise quench the fluorescence of the quinoline ring, leading to a significant enhancement of fluorescence emission. The amide group, after deprotonation upon metal binding, provides a coordination site, contributing to the stability of the complex and the enhancement of the fluorescence signal.

The sensing response of this compound and its analogues is particularly notable for its selectivity towards certain metal ions. For instance, 8-amidoquinoline derivatives have been extensively reviewed as functional receptors for zinc ions (Zn²⁺) due to their rapid reactivity, good selectivity, and biocompatibility. The introduction of different substituents onto the quinoline or amide components can tune the sensor's properties, such as shifting the emission wavelength or improving the quantum yield. For example, introducing a 2-(2-hydroxyethoxy)-ethylamino group to a related carboxamidoquinoline resulted in an eight-fold increase in quantum fluorescence yield and a 75 nm red-shift in emission upon binding to Zn²⁺ in an aqueous buffer solution.

Furthermore, some push-pull type amino-quinoline derivatives exhibit fluorescent solvatochromism, where the emission wavelength changes with the polarity of the solvent. In non-polar solvents, the absolute fluorescence quantum yield is typically high, whereas the fluorescence can be almost entirely quenched in polar solvents. This sensitivity to the local environment makes them useful as probes for studying biological systems, such as imaging lipid droplets within cells.

Table 1: Illustrative Fluorescence Properties of Related 8-Aminoquinoline (B160924) Derivatives and Complexes Data presented is for representative compounds from the 8-aminoquinoline family to illustrate typical spectroscopic behavior.

Compound / Complex Excitation Max (λex, nm) Emission Max (λem, nm) Key Observation
6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) ~360 ~490 4-fold increase in fluorescence intensity upon forming (TSQ)₂Zn complex. nih.gov
Carboxamidoquinoline-Zn²⁺ Complex - Red-shift of 75 nm Eight-fold increase in quantum fluorescence yield upon Zn²⁺ binding. nih.gov
TFMAQ-8Ar Derivative (in n-hexane) ~400 ~473-505 High fluorescence quantum yield in non-polar solvent.
TFMAQ-8Ar Derivative (in DMSO) ~428-432 ~593-607 Fluorescence is significantly quenched in polar solvent.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is an essential analytical technique for the characterization of this compound and its derivatives, providing precise molecular weight determination and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for such nitrogen-containing heterocyclic compounds, as it typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation.

High-resolution mass spectrometry (HRMS), often coupled with ESI, allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy (typically < 5 ppm error). For this compound (C₁₀H₈N₂O), the expected exact mass of the neutral molecule is 172.0637 u. In positive-ion ESI-HRMS, this would be observed as a protonated ion [C₁₀H₉N₂O]⁺ at m/z 173.0715. The confirmation of this accurate mass provides unambiguous verification of the compound's elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that elucidate the molecule's structure. For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments.

Key expected fragmentation patterns include:

Loss of Carbon Monoxide: Cleavage of the formyl group can lead to the loss of a neutral CO molecule (28.010 u), resulting in an ion corresponding to 8-aminoquinoline at m/z 145.0766.

Amine Group Fragmentation: The C-N bond of the formamide can cleave, although this may be less favorable than the loss of CO.

Quinoline Ring Fission: At higher collision energies, the stable quinoline ring system can undergo cleavage, leading to characteristic fragments. For instance, the loss of HCN (27.011 u) from the pyridine (B92270) part of the quinoline ring is a common fragmentation pathway for quinoline derivatives.

The study of related 8-aminoquinoline derivatives by ESI-MS/MS has shown that fragmentation patterns are highly characteristic for specific structural families, allowing for the differentiation of isomers.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Species Formula Calculated m/z Description
[M+H]⁺ [C₁₀H₉N₂O]⁺ 173.0715 Protonated parent molecule.
[M+H-CO]⁺ [C₉H₉N₂]⁺ 145.0766 Fragment resulting from the loss of carbon monoxide.
[M+H-CHO]⁺ [C₉H₈N₂]⁺ 144.0688 Fragment resulting from the loss of the formyl radical.
[C₈H₆N]⁺ [C₈H₆N]⁺ 116.0497 A potential fragment from the cleavage of the quinoline ring.

X-ray Diffraction for Solid-State Structural Determination of Complexes and Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique has been applied to various derivatives and metal complexes of 8-amidoquinolines, providing critical insights into their molecular conformation, coordination geometry, and intermolecular interactions in the solid state.

Studies on compounds structurally related to this compound, such as N-(Quinolin-8-yl)quinoline-2-carboxamide, reveal key structural motifs. The quinoline ring systems are typically planar, but the dihedral angle between two such rings within the same molecule can vary. In one case, the dihedral angle between two quinoline systems was found to be 11.54(3)°. The molecular conformation is often stabilized by intramolecular hydrogen bonds. For example, a bifurcated N—H···N hydrogen bond can form between the amide proton and the nitrogen atoms of two separate quinoline rings.

The crystallographic data obtained provides precise measurements of bond lengths, bond angles, and torsion angles, which can be compared with theoretical calculations from methods like Density Functional Theory (DFT) to understand the electronic structure and stability of different conformations.

Table 3: Representative Crystallographic Data for Structurally Related Compounds Data from published crystal structures of N-Quinolin-8-yl derivatives to illustrate typical solid-state parameters.

Parameter N-(Quinolin-8-yl)quinoline-2-carboxamide N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide
Formula C₁₉H₁₃N₃O C₂₀H₁₅N₃O₂
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
a (Å) 14.589(3) 8.256(3)
b (Å) 8.2719(17) 10.017(4)
c (Å) 12.089(2) 10.181(4)
α (°) 90 85.629(7)
β (°) 97.45(3) 85.187(7)
γ (°) 90 77.572(8)
Key Interaction Intermolecular π–π stacking (~3.735 Å) Intermolecular C—H···O hydrogen bonds

Table of Mentioned Compounds

Compound Name
This compound
Zinc (ion)
6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)
Carboxamidoquinoline
2-(2-hydroxyethoxy)-ethylamino
TFMAQ-8Ar
8-aminoquinoline
N-(Quinolin-8-yl)quinoline-2-carboxamide
Copper (ion)

Biological Activity and Mechanistic Studies of N Quinolin 8 Ylformamide Derivatives

Antimicrobial and Anti-Virulence Properties

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of N-quinolin-8-ylformamide, particularly those incorporating sulfonamide and hydroxyl moieties, have been investigated for their ability to combat a range of pathogenic microorganisms.

Inhibition of Bacterial Growth against Pathogens

Studies have demonstrated that metal complexes of quinoline-sulfonamide derivatives possess significant antimicrobial properties. A hybrid compound, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), has shown notable activity against several key pathogens. Its efficacy is measured by the diameter of the zone of inhibition and its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Against the Gram-positive bacterium Staphylococcus aureus, this cadmium complex exhibited excellent antibacterial activity. It also showed very good activity against the Gram-negative bacterium Escherichia coli and excellent antifungal activity against the opportunistic yeast Candida albicans wikipedia.orggenawif.commiami.edu. Further research into other 8-hydroxyquinoline (B1678124) derivatives has confirmed activity against pathogens such as Pseudomonas aeruginosa researchgate.net.

The data below summarizes the antimicrobial activity of the N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex.

PathogenGram Stain/TypeInhibition Zone (mm)MIC (mg/mL)Reference
Staphylococcus aureusGram-positive211.904 × 10-6 wikipedia.orggenawif.commiami.edu
Escherichia coliGram-negative196.09 × 10-5 wikipedia.orggenawif.commiami.edu
Candida albicansFungus251.904 × 10-6 wikipedia.orggenawif.commiami.edu

Modulation of Quorum Sensing (QS) Systems and Virulence Factor Expression

Beyond direct growth inhibition, certain quinoline derivatives can disrupt bacterial communication and coordination, a process known as quorum sensing (QS). QS systems regulate a host of virulence factors, including biofilm formation, which creates a protective matrix that renders bacteria more resistant to antibiotics and host immune responses. By interfering with QS, these compounds can act as anti-virulence agents, reducing pathogenicity without necessarily killing the bacteria, which may exert less selective pressure for the development of resistance nih.govnih.gov.

Specifically, quinazolinone-based derivatives, which are structurally related to the quinoline scaffold, have been identified as inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. Inhibition of this regulator leads to a significant reduction in biofilm formation nih.gov. Similarly, 8-hydroxyquinoline derivatives have been shown to inhibit biofilm formation in Staphylococcus aureus nih.govresearchgate.net. This activity is quantified by the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration required to inhibit biofilm development.

Mechanisms of Action on Bacterial DNA

The antibacterial action of the broader quinolone class of compounds is primarily attributed to the inhibition of essential bacterial enzymes known as DNA gyrase and topoisomerase IV nih.govsemanticscholar.org. These enzymes are critical for managing the topology of bacterial DNA, particularly the process of DNA supercoiling, which is necessary to fit the large bacterial chromosome within the cell nih.gov.

DNA gyrase introduces transient double-stranded breaks in the DNA, allows another segment of DNA to pass through, and then reseals the break, thereby introducing negative supercoils nih.gov. By targeting and inhibiting DNA gyrase, quinolone derivatives prevent this vital process, leading to a cascade of events including the disruption of DNA replication and repair, which ultimately results in bacterial cell death nih.govsemanticscholar.org. This mechanism is specific to bacterial enzymes, as the analogous enzymes in mammalian cells are structurally different and not susceptible to inhibition by quinolones nih.gov.

Regulation of Intracellular Signaling Pathways

The biological activity of this compound derivatives extends to the modulation of signaling pathways within mammalian cells, demonstrating their potential in addressing inflammatory processes.

Down-regulation of NFκB Activity by N-(quinolin-8-yl)benzenesulfonamides

Nuclear factor-κB (NF-κB) is a collection of transcription factors that play a central role in regulating immune and inflammatory responses nih.gov. In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). Upon stimulation by signals such as cytokines, the inhibitor is degraded, allowing the NF-κB complex to move into the nucleus and activate the expression of over 400 genes involved in inflammation nih.gov.

A series of N-(quinolin-8-yl)benzenesulfonamides has been identified as potent suppressors of the NF-κB pathway. These compounds were discovered through high-throughput screening campaigns and validated in secondary assays of NF-κB activation. The series demonstrated potencies in cell-based assays with IC50 values (the concentration required to inhibit 50% of the activity) as low as 0.6 µM nih.govsemanticscholar.orgresearchgate.net. These findings suggest that N-(quinolin-8-yl)benzenesulfonamides represent a promising chemical scaffold for the development of novel anti-inflammatory agents by targeting a key regulatory node in the inflammatory cascade.

Enzymatic Inhibition Mechanisms

The inhibitory activity of this compound derivatives has also been characterized against specific, disease-relevant enzymes, highlighting a mechanism of action based on direct interference with catalytic function.

A notable example is the inhibition of Botulinum Neurotoxin A (BoNT/A), one of the most potent toxins known. The toxicity of BoNT/A is mediated by its light chain (LC), a zinc-dependent metalloprotease that cleaves proteins essential for neurotransmitter release, causing flaccid paralysis.

Derivatives based on the 8-hydroxyquinoline (quinolin-8-ol) scaffold have been identified as effective inhibitors of the BoNT/A light chain. These compounds are believed to function by chelating the catalytic zinc ion in the enzyme's active site, thereby disrupting its proteolytic activity. Kinetic studies have revealed that specific quinolinol compounds act as competitive inhibitors, meaning they bind directly to the active site and prevent the substrate from binding.

The table below presents the inhibitory potency of two such quinolinol derivatives against the BoNT/A light chain.

CompoundIC50 (µM)Inhibition Constant (KI) (µM)MechanismReference
MSU583.33.2Competitive
MSU845.86.2Competitive

Metal Chelation in Biological Contexts and its Implications (e.g., Copper chelation in oxidative stress)

The capacity of this compound derivatives to chelate metal ions is a pivotal aspect of their biological activity, particularly in the context of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates. Certain metal ions, notably copper, are known to catalyze reactions that generate ROS, thereby contributing to cellular damage and the pathogenesis of various diseases, including neurodegenerative disorders. nih.govnih.gov

Derivatives of the 8-aminoquinoline (B160924) scaffold, which are structurally related to this compound, have been specifically designed and synthesized to act as metal chelators. nih.gov The strategic incorporation of the 8-aminoquinoline moiety provides a chelating scaffold capable of binding metal ions like copper. nih.gov This interaction can sequester the metal ion, preventing it from participating in deleterious redox reactions that lead to the formation of ROS.

Research has focused on creating hybrid molecules that combine the metal-chelating properties of the 8-aminoquinoline core with the antioxidant capabilities of natural compounds such as lipoic, caffeic, and ferulic acids. nih.gov These synthesized derivatives have demonstrated the ability to chelate copper, a metal implicated in ROS-induced degeneration. nih.gov

In vitro studies have substantiated the cytoprotective effects of these N-substituted 8-aminoquinoline derivatives in models of oxidative stress. For instance, selected compounds have been shown to protect photoreceptor-like cells from hydrogen peroxide-induced cell death. nih.gov This protective mechanism is attributed to a reduction in the generation of intracellular ROS. nih.gov Furthermore, these derivatives have been observed to decrease the expression of acrolein, a marker for lipid peroxidation, which is a key consequence of oxidative stress-induced cellular damage. nih.gov

The implications of these findings are significant for the development of therapeutic agents targeting conditions where oxidative stress is a predominant factor. For example, in retinal neurodegenerative diseases like retinitis pigmentosa, an increase in retinal oxygen levels leads to heightened ROS production and subsequent disease progression. nih.gov The dual action of this compound derivatives, involving both metal chelation and direct ROS scavenging, presents a promising strategy to mitigate the cellular damage characteristic of such multifactorial diseases. nih.gov

Detailed Research Findings on Copper Chelation and Antioxidant Activity

A study on a series of 8-quinoline-N-substituted derivatives linked to natural antioxidants provided quantitative data on their biological activity. The following table summarizes the key findings for selected compounds.

Compound IDNatural Antioxidant MoietyCopper Chelation CapacityROS Scavenging Activity (DPPH Assay)Cytoprotective Effect in 661W cells
4 Caffeic AcidDemonstratedEffectiveProtective against H₂O₂-induced cell death
5 Ferulic AcidDemonstratedEffectiveProtective against H₂O₂-induced cell death

Data synthesized from a study on 8-quinoline-N-substituted derivatives with natural antioxidant portions. nih.gov

These findings underscore the potential of this compound derivatives as valuable scaffolds in the design of multi-target drugs for diseases linked to oxidative stress and metal dyshomeostasis.

Supramolecular Chemistry of N Quinolin 8 Ylformamide Analogs

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

The encapsulation of guest molecules within the cavities of macrocyclic hosts is a cornerstone of host-guest chemistry. Cucurbit[n]urils (CB[n]), a family of macrocyclic compounds composed of glycoluril (B30988) units, are particularly noteworthy for their ability to form stable complexes with a variety of guest molecules in aqueous solutions. The hydrophobic cavity and the polar carbonyl portals of cucurbiturils drive the encapsulation of guests through a combination of hydrophobic effects, ion-dipole interactions, and hydrogen bonding.

While specific studies on the complexation of N-Quinolin-8-ylformamide with cucurbiturils are not extensively documented, the structural features of the molecule allow for predictions regarding its potential as a guest. The quinoline (B57606) moiety, being an aromatic and hydrophobic segment, could be encapsulated within the cavity of larger cucurbiturils like CB or CB. Furthermore, the formamide (B127407) group and the nitrogen atom of the quinoline ring could engage in hydrogen bonding and ion-dipole interactions with the carbonyl portals of the cucurbituril (B1219460) host.

The binding affinity of this compound analogs with cucurbiturils would likely be influenced by the nature of substituents on the quinoline ring and the formamide nitrogen. Cationic substituents would be expected to enhance binding due to favorable ion-dipole interactions with the electron-rich carbonyl portals of the cucurbituril. The table below summarizes the key structural features of this compound relevant to host-guest chemistry with cucurbiturils.

Molecular FeaturePotential Interaction with Cucurbituril
Quinoline RingHydrophobic interaction with the cavity
Formamide N-HHydrogen bonding with carbonyl portals
Formamide C=ODipole-dipole interactions with carbonyl portals
Quinoline NitrogenPotential for hydrogen bonding or ion-dipole interactions

Self-Assembly Processes and Formation of Higher-Order Structures

The ability of molecules to spontaneously organize into well-defined, stable, and ordered structures is known as self-assembly. For this compound and its analogs, self-assembly is primarily driven by a combination of hydrogen bonding and π-π stacking interactions, leading to the formation of higher-order supramolecular architectures.

Hydrogen Bonding Interactions in Supramolecular Architectures

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a crucial role in the self-assembly of many organic molecules. The formamide group in this compound possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it an excellent motif for forming robust intermolecular connections.

In the solid state, N-arylformamides and related amide compounds often form one-dimensional chains or tapes through N-H···O=C hydrogen bonds. For this compound, it is conceivable that similar hydrogen-bonded chains would be a prominent feature in its crystal structure. The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor, potentially leading to more complex, two- or three-dimensional networks. The interplay between different hydrogen bonding motifs can result in the formation of various supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

The table below outlines the potential hydrogen bonding interactions for this compound.

DonorAcceptorResulting Motif
Formamide N-HFormamide C=OChains, tapes, or cyclic dimers
Formamide N-HQuinoline NIntermolecular or intramolecular interactions
Aromatic C-HFormamide C=OWeak hydrogen bonds contributing to packing

Pi-Pi Stacking Interactions in Crystal Packing and Assemblies

The planar and electron-rich nature of the quinoline ring system in this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings, are a significant driving force in the crystal packing and self-assembly of aromatic molecules.

In many crystal structures of quinoline derivatives, π-π stacking is a dominant feature, leading to the formation of columnar or layered structures. The extent and geometry of π-π stacking can be influenced by the presence and nature of substituents on the quinoline ring. For this compound, the formamide group can influence the relative orientation of the stacked quinoline rings. A parallel-displaced or T-shaped arrangement is often favored to minimize electrostatic repulsion. A Cambridge Structural Database search reveals that π-π stacking is a common interaction for metal complexes of functionalized quinoline-based ligands, occurring in 69% of cases and often leading to discrete dimeric species or higher-dimensional networks. In some structures, pairs of quinoline rings lie parallel and overlap with a mean separation of 3.4 Å, which is characteristic of π-π interactions.

The combination of hydrogen bonding and π-π stacking can lead to the formation of intricate and robust supramolecular architectures. For instance, hydrogen-bonded chains of this compound molecules could further assemble into layers or bundles through π-π stacking of the quinoline rings.

Intermolecular Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The structural motifs present in this compound suggest its potential to interact with biological macromolecules such as proteins and DNA. The planar quinoline ring is a well-known DNA intercalating agent. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to conformational changes and interfere with DNA replication and transcription. Numerous quinoline derivatives have been investigated as anticancer agents due to their ability to interact with DNA and DNA-associated enzymes like topoisomerases.

The formamide group can also participate in interactions with biological macromolecules. The N-H and C=O groups are capable of forming hydrogen bonds with the amino acid residues of proteins or the functional groups of DNA bases. For instance, quinoline derivatives have been studied as inhibitors of HIV reverse transcriptase, where they are thought to bind to the active site of the enzyme through a combination of hydrophobic and hydrogen bonding interactions.

Furthermore, some quinoline-based compounds have been shown to inhibit various enzymes that act on DNA, such as DNA methyltransferases and DNA glycosylases, through mechanisms that can involve DNA intercalation. The interaction of this compound with proteins could involve the quinoline ring binding to hydrophobic pockets, while the formamide moiety forms specific hydrogen bonds with the protein backbone or side chains.

The potential interactions of this compound with biological macromolecules are summarized below.

MacromoleculePotential Interaction Mode
DNAIntercalation of the quinoline ring between base pairs; Hydrogen bonding of the formamide group with DNA bases or phosphate (B84403) backbone.
ProteinsHydrophobic interactions of the quinoline ring with nonpolar pockets; Hydrogen bonding of the formamide group with amino acid residues.

Q & A

Q. What are the key synthetic routes for N-Quinolin-8-ylformamide, and how can its purity be validated experimentally?

Methodological Answer:

  • Synthesis : A common route involves formylation of 8-aminoquinoline using formic acid or its derivatives under reflux conditions. Alternatively, a two-step approach may include introducing a protecting group to the quinoline nitrogen before formylation, followed by deprotection .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times to standards. Confirm via melting point analysis (observed vs. literature) and 1H^1H-NMR integration to assess byproduct ratios. For crystallinity, X-ray powder diffraction (XRPD) can identify polymorphic impurities .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR resolve the formamide proton (δ ~8.3–8.5 ppm) and carbonyl carbon (δ ~165–170 ppm). Coupling patterns in 1H^1H-NMR distinguish quinoline protons (e.g., H-2 and H-7) .
  • IR Spectroscopy : Look for N–H stretching (~3250 cm1^{-1}) and C=O stretching (~1680 cm1^{-1}) bands.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) should show [M+H]+^+ at m/z corresponding to the molecular formula (C10_{10}H8_8N2_2O). Fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

Methodological Answer:

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to model exchange-correlation effects. Include exact exchange terms to improve thermochemical accuracy, as demonstrated in Becke’s work on gradient-corrected functionals .
  • Key Outputs : Calculate HOMO-LUMO gaps to predict reactivity, electrostatic potential maps to identify nucleophilic/electrophilic sites, and vibrational frequencies to cross-validate experimental IR data.

Q. What strategies resolve contradictions in crystallographic data for this compound polymorphs?

Methodological Answer:

  • Data Collection : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF). Collect diffraction data at low temperature (173 K) to minimize thermal motion artifacts .
  • Refinement : Use SHELXL for structure solution, applying restraints for disordered regions. Compare R-factors (<5% for high-quality data) and check for twinning using PLATON .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries to identify known polymorphs. Use differential scanning calorimetry (DSC) to detect phase transitions .

Q. How should researchers address reproducibility challenges in this compound synthesis?

Methodological Answer:

  • Variable Control : Document solvent purity, reaction atmosphere (N2_2/air), and heating rates. For example, trace moisture in DMF can hydrolyze formamide intermediates, altering yields .
  • Statistical Analysis : Perform triplicate experiments with ANOVA to assess significance of yield variations. Use Design of Experiments (DoE) to optimize parameters like temperature and catalyst loading .
  • Error Reporting : Adhere to NIH guidelines for experimental reporting, including raw data deposition in repositories like ChemRxiv .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with flexible ligand settings to model binding to quinoline-binding proteins (e.g., cytochrome P450). Validate with molecular dynamics simulations (GROMACS) to assess stability .
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD_D). Fluorescence quenching experiments monitor conformational changes in target proteins upon ligand binding .

Contradiction and Validation

Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?

Methodological Answer:

  • Mechanistic Studies : Use 15N^{15}N-labeling to track formamide nitrogen participation. Perform kinetic isotope effect (KIE) experiments to distinguish between concerted and stepwise mechanisms .
  • Computational Modeling : Compare transition state energies (B3LYP/6-31G*) for competing pathways. Solvent effects can be modeled with polarizable continuum models (PCM) .

Q. What methodologies ensure robust statistical analysis in this compound pharmacological studies?

Methodological Answer:

  • Power Analysis : Predefine sample sizes using G*Power to achieve 80% power (α = 0.05). Include positive/negative controls (e.g., chloroquine for antimalarial assays) .
  • Data Interpretation : Apply Benjamini-Hochberg correction for multiple comparisons. Use Kaplan-Meier survival curves for time-dependent efficacy studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.